

Vistusertib mechanism of action mTORC1 and mTORC2 inhibition

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Compound Focus: Vistusertib

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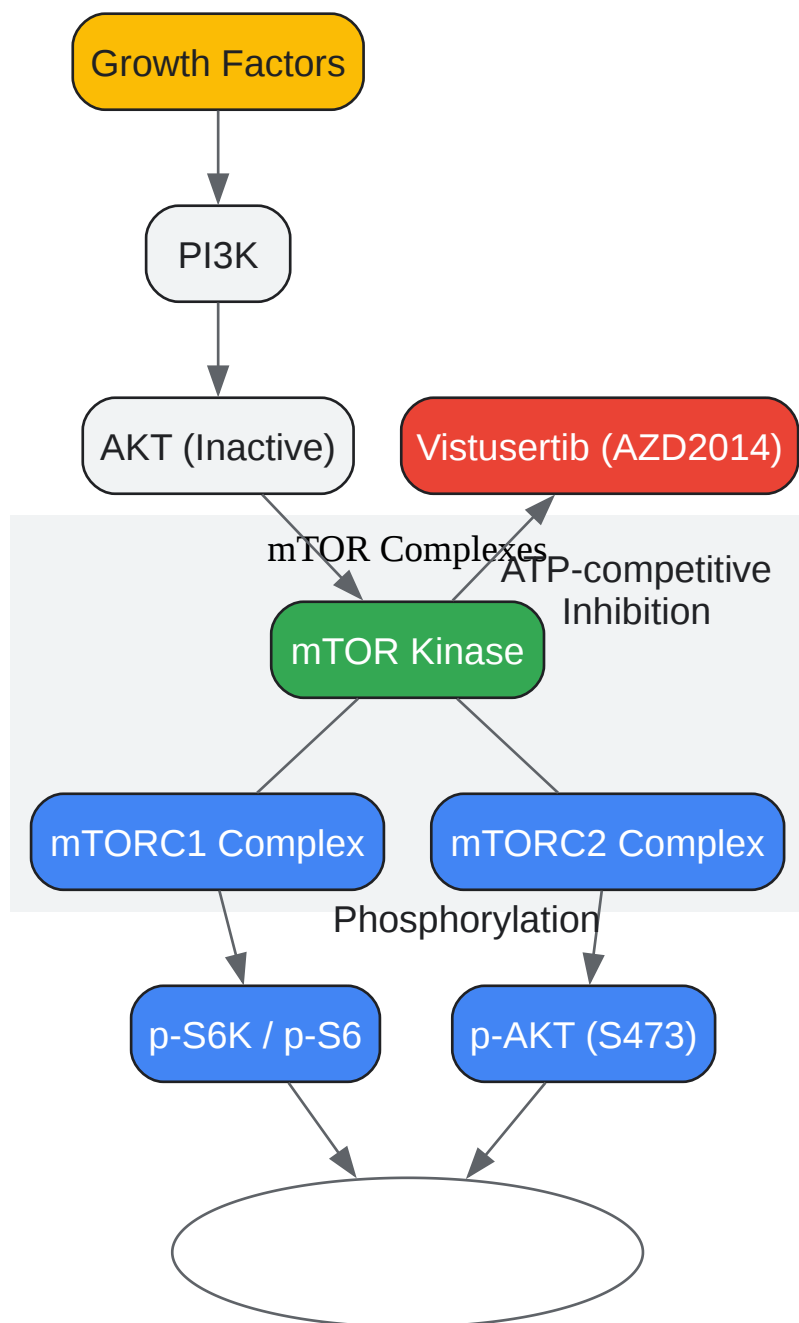
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Mechanism of Action & Signaling Pathways

The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates growth signals and nutrient sensing. It functions within two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism [1] [2].

The following diagram illustrates the signaling pathway and how **vistusertib** exerts its inhibitory effect.



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Vistusertib's key differentiator is its ability to inhibit both mTOR complexes simultaneously [3]:

- **Dual Complex Inhibition:** By binding the ATP-binding site of the mTOR kinase itself, **vistusertib** prevents the activity of both mTORC1 and mTORC2. This leads to the reduction of phosphorylated S6K (p-S6K) and S6 (p-S6), which are downstream effectors of mTORC1, and phosphorylated AKT (p-AKT) at Ser473, a key substrate of mTORC2 [1] [3].
- **Advantage over Rapalogs:** First-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially block mTORC1. This can lead to a loss of

negative feedback loops and subsequent **activation of AKT via mTORC2**, potentially compromising antitumor efficacy and promoting resistance [1] [2] [4]. **Vistusertib**'s direct kinase inhibition avoids this paradoxical activation, resulting in more complete pathway suppression [2].

Key Experimental Evidence & Protocols

The efficacy of **vistusertib** has been evaluated in both preclinical models and clinical trials across various cancers.

In Vitro and In Vivo Preclinical Models

A study on ovarian cancer models provides a clear example of a standard experimental workflow to evaluate **vistusertib**'s activity, both alone and in combination with chemotherapy [3].

- **Objective:** To investigate if adding **vistusertib** to paclitaxel could reverse chemoresistance in ovarian cancer.
- **Cell Line Panel:** A panel of 12 human ovarian cancer cell lines was treated with **vistusertib**, paclitaxel, or the combination. Growth inhibition (GI₅₀) was assessed, and drug interaction was analyzed using the **Loewe model** to calculate a synergy score [3].
- **Western Blot Analysis:** A cisplatin-resistant cell line (A2780Cis) was treated with the drugs for 24 hours. Key signaling changes were evaluated by measuring levels of:
 - **p-S6 (S235/236)** and **p-S6K**: markers of mTORC1 inhibition.
 - **p-AKT (S473)**: a marker of mTORC2 inhibition.
 - **PDCD4**: a tumor suppressor protein induced upon S6K inhibition, confirming robust pathway blockade [3].
- **In Vivo Xenograft Model:** Mice bearing A2780Cis tumors were treated with vehicle, **vistusertib** alone, paclitaxel alone, or the combination for two weeks.
 - **Endpoint Measurements:** Tumor volume reduction was significant only in the combination arm. Tumors were analyzed via:
 - **Immunohistochemistry (IHC):** Showed a significant increase in **cleaved caspase-3**, indicating enhanced apoptosis.
 - **Magnetic Resonance Spectroscopy (MRS):** Detected significant decreases in **phosphocholine** and **ATP**, indicating effects on tumor metabolism [3].

Clinical Trial Dosing and Efficacy

Clinical trials have established tolerated dosing schedules and shown preliminary efficacy. The table below summarizes key outcomes from selected clinical studies.

Cancer Type (Trial Phase)	Dosing Regimen	Primary Efficacy Findings	Common Adverse Events (Grade 1-4)
Glioblastoma (Phase I) [5]	125 mg BID, 2 days on/5 days off + TMZ	6-month PFS: 26.6%; 1 PR (8%), 5 SD (38%)	Fatigue, GI symptoms, rash
NF2-Meningioma (Phase II) [1]	125 mg BID, 2 consecutive days/week	Did not meet primary RR; high SD rate (94%)	High rate of Gr 3/4 AEs (78%), leading to discontinuation
Endometrial Cancer (Phase I/II) [6]	125 mg BID, 2 days/week + Anastrozole	8-week PFR: 67.3% (vs 39.1% with anastrozole); mPFS: 5.2 mo (vs 1.9 mo)	Fatigue, lymphopenia, hyperglycemia, diarrhea
Paediatric Malignancies (Phase I/II) [2]	BSA-equivalent of adult dose, intermittent	Vistusertib monotherapy was well tolerated; combination with chemo caused hematologic toxicity	Mucositis, hypertriglyceridemia, thrombocytopenia

Pharmacokinetics and Metabolism

A human absorption, metabolism, and excretion (ADME) study provided detailed PK data [7]:

- **Absorption:** **Vistusertib** is rapidly absorbed after an oral dose, with a time to maximum concentration (T_{max}) of less than 1.2 hours.
- **Metabolism and Excretion:** **Vistusertib** is extensively metabolized in the liver, primarily through morpholine-ring oxidation. After a single dose, over 90% of the radioactivity was recovered, with ~80% excreted in feces and ~12% in urine. The majority of circulating radioactivity (~78%) was accounted for by the unchanged parent drug [7].

Research Considerations

- **Tolerability and Scheduling:** The **intermittent dosing schedule** (e.g., 2-4 days per week) was developed to improve tolerability and manage class-specific adverse effects like mucositis, hyperglycemia, and hypertriglyceridemia [1] [2]. Despite this, some trials reported high rates of grade 3/4 adverse events, highlighting a challenge for its clinical development [1].
- **Current Status:** According to a drug development database, **vistusertib** has been investigated in numerous cancer types but is currently listed as **discontinued** from further development in several major indications, including glioblastoma, breast cancer, and lung cancer [8].

Vistusertib has proven to be a valuable tool for validating the therapeutic potential of dual mTORC1/2 inhibition in oncology research. Its comprehensive mechanism of action differentiates it from earlier rapalogs.

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